An In-depth Technical Guide to 2-(Isopropylamino)-5-methylbenzoic acid (CAS 893727-37-2)
An In-depth Technical Guide to 2-(Isopropylamino)-5-methylbenzoic acid (CAS 893727-37-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Chemical Entity
This technical guide delves into the chemistry of 2-(Isopropylamino)-5-methylbenzoic acid, a substituted anthranilic acid derivative. It is important to preface this document by stating that, as of the time of this writing, 2-(Isopropylamino)-5-methylbenzoic acid is a compound with limited publicly available data regarding its specific biological applications and established, peer-reviewed synthesis protocols. Its primary availability appears to be through chemical suppliers for research purposes.[1] Therefore, this guide is constructed as a foundational resource, combining established principles of organic chemistry and data from structurally related compounds to provide a scientifically grounded yet prospective overview. The synthesis protocols detailed herein are proposed based on well-established and robust chemical transformations, offering a logical and experimentally sound starting point for its preparation. The discussion on potential applications is inferential, drawing from the known biological activities of the broader class of N-substituted anthranilic acid derivatives.
Molecular Overview and Physicochemical Properties
2-(Isopropylamino)-5-methylbenzoic acid, also known as N-isopropyl-5-methylanthranilic acid, is an aromatic organic compound. Its structure features a benzoic acid scaffold substituted with an isopropylamino group at the 2-position and a methyl group at the 5-position. This arrangement classifies it as a derivative of anthranilic acid, a class of compounds with known biological significance.[2][3]
Structural and Chemical Data
| Property | Value | Source |
| CAS Number | 893727-37-2 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₁H₁₅NO₂ | Sigma-Aldrich[1] |
| Molecular Weight | 193.25 g/mol | Sigma-Aldrich[1] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Purity | Typically ≥95% | Sigma-Aldrich[1] |
| InChI Key | OVMMTAOLVICNMI-UHFFFAOYSA-N | Sigma-Aldrich[1] |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(C)C)C(=O)O | PubChem |
Proposed Synthesis Pathway and Detailed Experimental Protocol
The synthesis of N-aryl amines is most effectively achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for coupling aryl halides with amines.[4][5][6] This methodology is proposed as the most logical and high-yielding route to 2-(Isopropylamino)-5-methylbenzoic acid, starting from the readily available precursor, 2-bromo-5-methylbenzoic acid.
Rationale for Synthetic Approach
The Buchwald-Hartwig amination is selected over other methods like nucleophilic aromatic substitution due to its broader substrate scope, milder reaction conditions, and generally higher yields.[4] The reaction is catalyzed by a palladium complex, typically with a bulky, electron-rich phosphine ligand, which facilitates the key steps of oxidative addition and reductive elimination.[5][6]
Synthesis Workflow Diagram
Caption: Proposed two-stage synthesis of 2-(Isopropylamino)-5-methylbenzoic acid.
Detailed Experimental Protocol (Proposed)
Part A: Synthesis of 2-Bromo-5-methylbenzoic Acid (Precursor)
This protocol is adapted from standard procedures for the Sandmeyer reaction.
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Diazotization:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-methylbenzoic acid (1.0 eq) in an aqueous solution of hydrobromic acid (48%, ~3.0 eq).
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Cool the mixture to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-bromo-5-methylbenzoic acid.
-
Part B: Buchwald-Hartwig Amination for the Synthesis of 2-(Isopropylamino)-5-methylbenzoic acid
This protocol is a generalized procedure based on established Buchwald-Hartwig amination methods.[7]
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add 2-bromo-5-methylbenzoic acid (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0), ~2-5 mol%), and a suitable phosphine ligand like XPhos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, ~4-10 mol%).
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Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, ~2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Addition of Reagents:
-
Add anhydrous, degassed toluene as the solvent.
-
Add isopropylamine (1.2-1.5 eq) via syringe.
-
Seal the flask and heat the reaction mixture with stirring at 80-110 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product, 2-(Isopropylamino)-5-methylbenzoic acid.
-
Analytical Characterization (Predicted)
While experimental spectra for this specific molecule are not widely available, the expected NMR and mass spectrometry data can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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A broad singlet in the downfield region (δ 10-13 ppm) corresponding to the carboxylic acid proton.
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A singlet for the methyl group on the aromatic ring (δ ~2.3 ppm).
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A septet for the methine proton of the isopropyl group (δ ~3.7-4.2 ppm).
-
A doublet for the two methyl groups of the isopropyl moiety (δ ~1.2-1.4 ppm).
-
Signals corresponding to the three aromatic protons, with splitting patterns dependent on their coupling.
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A broad signal for the N-H proton.
-
-
¹³C NMR:
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A signal for the carboxylic acid carbon (δ ~170-175 ppm).
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Signals for the aromatic carbons, with the carbon attached to the nitrogen appearing more upfield than the others.
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A signal for the methine carbon of the isopropyl group (δ ~45-50 ppm).
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A signal for the methyl carbons of the isopropyl group (δ ~22-25 ppm).
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A signal for the methyl group on the aromatic ring (δ ~20-22 ppm).
-
Mass Spectrometry (MS)
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Electrospray Ionization (ESI-MS): Expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 194.11.
Infrared (IR) Spectroscopy
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A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid.
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A strong C=O stretching absorption around 1680-1710 cm⁻¹.
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N-H stretching absorption around 3300-3500 cm⁻¹.
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C-H stretching absorptions for the aromatic and aliphatic groups.
Potential Biological Activity and Applications: An Outlook
While no specific biological activities have been reported for 2-(Isopropylamino)-5-methylbenzoic acid, the broader class of anthranilic acid derivatives has been investigated for a range of pharmacological effects.[2][3] These studies can provide a basis for hypothesizing the potential areas of interest for this molecule.
Inferred Areas of Interest
-
Anti-inflammatory Activity: Many N-substituted anthranilic acid derivatives, such as the fenamates (e.g., mefenamic acid), are non-steroidal anti-inflammatory drugs (NSAIDs). They typically act by inhibiting cyclooxygenase (COX) enzymes.
-
Antimicrobial and Antiviral Properties: Various derivatives of anthranilic acid have demonstrated activity against bacteria, fungi, and viruses.[2]
-
Anticancer Potential: Some anthranilic acid analogs have been explored as anticancer agents, with activities including the induction of apoptosis and inhibition of specific signaling pathways.[2][8]
Rationale for Future Research
The structural features of 2-(Isopropylamino)-5-methylbenzoic acid—a lipophilic isopropyl group and a methyl-substituted aromatic ring—may influence its pharmacokinetic and pharmacodynamic properties. Future research could involve:
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In vitro screening: Evaluating the compound against a panel of targets, including COX enzymes, various microbial strains, and cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the N-alkyl group and the substitution pattern on the aromatic ring to optimize for a desired biological activity.
Safety and Handling
No specific safety data sheet (SDS) is available for 2-(Isopropylamino)-5-methylbenzoic acid. However, based on the data for structurally similar compounds like 6-Amino-m-toluic acid, general laboratory safety precautions should be observed.[9][10]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(Isopropylamino)-5-methylbenzoic acid is a research chemical with a clear, albeit currently theoretical, path to synthesis via modern organic chemistry techniques like the Buchwald-Hartwig amination. While its specific biological profile remains to be elucidated, its structural relationship to the pharmacologically active class of anthranilic acid derivatives makes it a molecule of potential interest for further investigation in drug discovery and development. This guide provides a foundational framework for its synthesis, characterization, and potential areas of biological screening.
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